ST638 is derived from a series of chemical modifications aimed at enhancing its pharmacological properties. It falls under the category of synthetic organic compounds, specifically designed to interact with biological systems. The compound has been studied for its effects on various biological targets, indicating its potential utility as a therapeutic agent.
The synthesis of ST638 involves several steps, typically starting from commercially available starting materials. The synthesis process can be summarized as follows:
Specific parameters such as temperature, reaction time, and solvent choice play critical roles in optimizing yield and purity.
The molecular structure of ST638 can be characterized by its unique arrangement of atoms, which defines its chemical properties and biological activity. Key aspects include:
The structural analysis reveals how ST638 can effectively bind to its target proteins, facilitating its mechanism of action.
ST638 participates in various chemical reactions that are crucial for its functionality:
The mechanism of action for ST638 involves several key processes:
Research has shown that the efficacy of ST638 is closely linked to its ability to selectively target specific pathways within cells.
The physical and chemical properties of ST638 are fundamental to its application:
Analyses often utilize techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize these properties comprehensively.
ST638 has several promising applications across various scientific domains:
ST638 (chemical name: 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(5-phenylthio)methyl]phenyl]-2-propenamide) is a synthetic small-molecule inhibitor with the molecular formula C₁₉H₁₈N₂O₃S and a molecular weight of 354.4 g/mol [5]. It belongs to the class of tyrphostins—early tyrosine kinase inhibitors (TKIs) designed to target epidermal growth factor receptor (EGFR) kinases by competitively inhibiting ATP-binding sites. The term "tyrphostin" (derived from "tyrosine phosphorylation inhibition") was coined in 1988, marking a paradigm shift from non-specific kinase inhibitors to target-selective agents [4]. ST638 emerged in the 1990s alongside foundational TKIs like genistein, serving as a tool compound to dissect tyrosine kinase signaling in pathologies such as cancer and cardiovascular diseases. Its development reflected the era’s focus on malononitrile-based scaffolds, which enabled reversible binding to kinase domains [2] [5].
Table 1: Chemical Identifiers of ST638
Property | Value |
---|---|
CAS Number | 107761-24-0 |
Molecular Formula | C₁₉H₁₈N₂O₃S |
IUPAC Name | 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]prop-2-enamide |
Molecular Weight | 354.4 g/mol |
Solubility | ≤30 mg/mL in DMSO; 50 mg/mL in DMF |
ST638 exhibits a unique dual inhibitory profile, targeting both tyrosine kinases and phosphatidylcholine-specific phospholipase D (PC-PLD). This bifunctionality distinguishes it from first-generation TKIs and broadens its mechanistic applications.
Tyrosine Kinase Inhibition
ST638 suppresses kinase activity by competing with ATP at catalytic sites, thereby inhibiting auto-phosphorylation and downstream signaling:
Phospholipase D Modulation
ST638 also directly influences phosphatidic acid (PA) biosynthesis by modulating PC-PLD activity, though its effects are context-dependent:
Table 2: Key Functional Effects of ST638 in Disease Models
Biological Target | Experimental System | Concentration Range | Primary Effect |
---|---|---|---|
PDGFR Tyrosine Kinase | Porcine coronary arteries | 0.5–40 μmol/L | ↓ Neointimal lesions, ↓ vascular hyperconstriction |
Thrombin Receptor | Human platelets | 50 μmol/L | Complete blockade of aggregation |
PC-PLD | In vitro enzyme assays | Not specified | ↑ Phosphatidic acid generation |
c-FMS/CSF-1R | Murine myeloid progenitor cells | 10–100 μmol/L | Selective ↓ of PGE₂ production |
ST638’s dual functionality positions it as a pioneering tool for deconvoluting crosstalk between kinase-driven and lipid-mediated signaling. Its capacity to simultaneously target phosphorylation cascades and lipid metabolism has informed the design of next-generation multi-kinase inhibitors, such as sunitinib and dasatinib, which exploit polypharmacology for enhanced efficacy [4] [6]. Despite its niche research status, ST638 remains a reference compound for dissecting complex signaling nodes in vascular biology and oncology.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9